Pironetin

概要

説明

ピロネチンは、ストレプトマイセス属の菌の発酵液から単離された天然物です。 α-チューブリンに結合して微小管重合を阻害する能力により、強力な抗がん特性で知られています 。 この化合物は、生物活性に重要な役割を果たすジヒドロピロン環を特徴とするユニークな構造を持っています .

準備方法

合成経路と反応条件

一般的な合成経路の1つは、アルカロイド触媒によるアシルハライド-アルデヒド環状縮合(AAC)反応であり、ピロネチンの天然および非天然アンチポッドの不斉全合成を可能にします 。反応条件は通常、目的の立体化学と官能基配置を得るために、特定の触媒と試薬の使用を含みます。

工業生産方法

ピロネチンの工業生産は、その複雑な構造と合成に伴う課題により、それほど一般的ではありません。 合成化学の進歩により、天然代謝物の生物活性のかなりの部分を保持する、側鎖とラクトン環の修飾を伴うピロネチン類似体を生成することが可能になりました .

化学反応の分析

反応の種類

ピロネチンは、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

ピロネチンの合成と修飾に使用される一般的な試薬には、アシルハライド、アルデヒド、不斉合成のためのさまざまな触媒が含まれます 。反応条件は、目的の化学変換を確実に行うために、しばしば制御された温度とpHレベルを含みます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、さまざまな側鎖と官能基を持つピロネチン類似体です。 これらの類似体は、それらの細胞毒性活性とチューブリンとの相互作用について評価されます .

科学研究への応用

ピロネチンは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Pironetin is a natural product that exhibits anticancer properties via its interaction with tubulin, thereby inhibiting microtubule assembly . It binds to α-tubulin, specifically to the αCys316 residue, which disrupts the T7 loop and helix H8, both crucial for longitudinal tubulin contacts in microtubules .

Scientific Research Applications

This compound's unique mechanism of action and its effects on tubulin have spurred research into its potential applications, particularly in cancer treatment.

Anticancer Drug Development

- Mechanism of Action this compound is known to bind to α-tubulin and is a potent inhibitor of microtubule polymerization . this compound covalently binds to cysteine-316 in α-tubulin via a Michael addition reaction .

- Overcoming Drug Resistance this compound has demonstrated effectiveness against cell lines resistant to other microtubule-targeted drugs and multidrug-resistant cells .

- Structural Insights The crystal structure of the tubulin-pironetin complex reveals that this compound perturbs the T7 loop and helix H8 of α-tubulin, which are essential for establishing longitudinal tubulin contacts in microtubules. This explains how this compound inhibits the formation of microtubules . These data define the molecular details of the this compound binding site on α-tubulin and offer a basis for designing this compound variants with improved activity profiles and to extend the knowledge of strategies evolved by natural products to target and perturb the microtubule cytoskeleton .

This compound Analogues

This compound analogues are designed to retain a substantial proportion of the biological activity of the natural metabolite while displaying a more simplified structure .

SAR studies on this compound have shown that the presence of the conjugated double bond in the lactone ring and of the hydroxyl group at C-9 are essential for biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the interaction of compounds like cryptoconcatones with tubulin dimers, based on the structural analogy with this compound . The α-tubulin binding capacity of each compound was quantified .

Effects on Tubulin Polymerization

This compound inhibits tubulin polymerization . When tubulin assembly is carried out in the presence of this compound, no absorbance is measured throughout the reaction time, which is in accordance with the behaviour of a drug that inhibits tubulin polymerization .

Other Applications

作用機序

ピロネチンは、α-チューブリンのシステイン-316に共有結合することによってその効果を発揮し、α-チューブリンのT7ループとヘリックスH8を乱します 。 この破壊は、微小管の形成を阻害し、癌細胞の細胞周期停止とアポトーシスを引き起こします 。 関与する分子標的と経路には、微小管ネットワークと細胞分裂の調節が含まれます .

類似の化合物との比較

ピロネチンは、α-チューブリンの特定の結合部位により、微小管標的薬の中でユニークです。類似の化合物には以下が含まれます。

ビンブラスチン: β-チューブリンに結合して微小管重合を阻害します.

コルヒチン: β-チューブリンも標的にし、微小管の動態を破壊します.

タキソール: 微小管の重合と安定化を促進します.

これらの化合物と比較して、ピロネチンのα-チューブリンへのユニークな結合は、異なる作用機序を提供し、癌治療における薬剤耐性の克服に利点をもたらす可能性があります .

類似化合物との比較

Pironetin is unique among microtubule-targeting agents due to its specific binding site on α-tubulin. Similar compounds include:

Vinblastine: Binds to β-tubulin and inhibits microtubule polymerization.

Colchicine: Also targets β-tubulin and disrupts microtubule dynamics.

Taxol: Promotes microtubule polymerization and stabilization.

In comparison to these compounds, this compound’s unique binding to α-tubulin offers a different mechanism of action, which may provide advantages in overcoming drug resistance in cancer therapy .

生物活性

Pironetin is a natural product known for its significant biological activity, particularly its anticancer properties. This compound, originally isolated from Streptomyces species, exhibits a unique mechanism of action by covalently modifying α-tubulin, a key component of the microtubule cytoskeleton. This article delves into the biological activity of this compound, summarizing its effects on cancer cells, mechanisms of action, metabolic stability, and potential for therapeutic development.

This compound's primary mechanism involves the inhibition of microtubule polymerization. It binds covalently to cysteine-316 (Cys316) of α-tubulin via a Michael addition reaction, disrupting the normal dynamics of microtubule assembly and disassembly. This action is crucial because microtubules play a vital role in cell division and intracellular transport.

Recent studies have shown that this compound effectively halts the cell cycle at the M phase, with an IC50 ranging from 1.5 to 26 nM against various cancer cell lines. Notably, it has demonstrated efficacy against cell lines resistant to other microtubule-targeting agents, such as those expressing the multidrug resistance gene (mdr1) .

Anticancer Activity

This compound exhibits potent antiproliferative effects against multiple cancer cell lines. Table 1 summarizes its activity against various cancer types:

| Cancer Cell Line | GI50 (nM) | Notes |

|---|---|---|

| OVCAR5 | 21.9 | Ovarian cancer |

| A2780 | 41.0 | Ovarian cancer |

| P388 | N/A | Murine leukemia model; poor in vivo efficacy due to rapid metabolism |

| MCF7 | N/A | Breast cancer |

Despite its strong in vitro activity, this compound's in vivo efficacy has been limited due to rapid metabolic degradation and associated toxicity . In studies involving mice with P388 murine leukemia cells, severe weight loss was observed alongside poor therapeutic outcomes .

Metabolic Stability and Derivatives

This compound undergoes significant metabolic transformation in both human and mouse liver microsomes, with a half-life of approximately 7 minutes in human systems. The primary metabolic pathway involves oxidation at the C12–13 moiety and modifications to the α,β-unsaturated lactone structure . A total of 17 metabolites were identified for phenylthis compound (a structural analog), indicating that modifications aimed at enhancing metabolic stability could be beneficial for therapeutic applications .

To address these challenges, researchers have synthesized various this compound analogs. Some notable findings include:

- 4-Fluorophenyl Analog : Showed improved potency (GI50 = 16.5 nM against OVCAR5) compared to this compound.

- 7-O-Methyl Analog : Demonstrated reduced activity (36-fold decrease in OVCAR5 cells) compared to this compound .

These modifications highlight the structure-activity relationship (SAR) critical for developing more effective derivatives.

Case Studies and Research Findings

- In Vitro Studies : this compound has been shown to effectively inhibit tubulin polymerization in vitro, with studies demonstrating irreversible binding to α-tubulin . This property is particularly advantageous as it could lead to prolonged therapeutic effects.

- In Vivo Efficacy : While initial studies indicated poor efficacy in vivo due to rapid metabolism and toxicity, ongoing research aims to develop more stable analogs that retain high biological activity without adverse effects .

- Molecular Docking Studies : Recent molecular docking analyses have confirmed that compounds similar to this compound can also bind effectively to α-tubulin, suggesting that this binding site could be a promising target for new anticancer drug designs .

特性

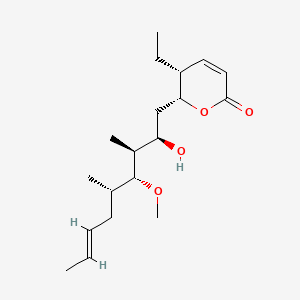

IUPAC Name |

(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHGDBYGUWEHCV-FSEPSNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037185 | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151519-02-7 | |

| Record name | Pironetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。